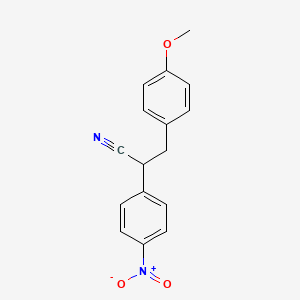

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

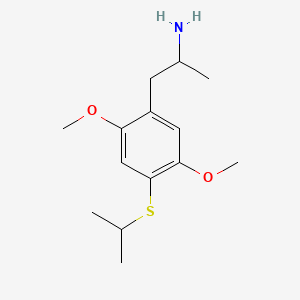

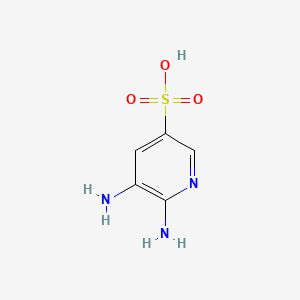

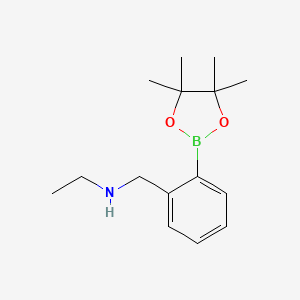

The molecular structure of this compound would consist of two phenyl rings connected by a three-carbon chain. The methoxy group would likely contribute electron density to its phenyl ring, making it more reactive towards electrophiles. Conversely, the nitro group would withdraw electron density from its phenyl ring, making it less reactive .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. It could potentially undergo a variety of reactions, including nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile, nitro, and methoxy groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis : Sharma et al. (2014) investigated the crystal structure of related compounds, providing insights into the molecular geometry and intermolecular interactions, which are fundamental for understanding the material properties of such chemicals (Sharma et al., 2014).

Biocatalytic Hydrolysis : Chhiba et al. (2012) studied the enantioselective biocatalytic hydrolysis of β-aminonitriles, including derivatives of 3-(4-methoxyphenyl)propanenitrile, highlighting its potential in producing specific amides, which are valuable in various chemical syntheses (Chhiba et al., 2012).

Antimicrobial Properties : Desai et al. (2017) synthesized and characterized a series of derivatives including 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles and assessed their antimicrobial activities, suggesting potential applications in medical and pharmaceutical fields (Desai et al., 2017).

Synthesis of Coumarins : Oda et al. (1987) explored the synthesis of coumarins via nucleophilic denitrocyclization reactions involving 2-(4-Methoxyphenyl)-3-(2-nitrophenyl)-propenonic acids, demonstrating the chemical versatility and synthetic utility of these compounds (Oda et al., 1987).

Applications in Lithium-Ion Batteries : Liu et al. (2016) introduced mixtures containing 3-(2-methoxyethoxy)propanenitrile as safe electrolytes for lithium-ion batteries, highlighting its potential use in enhancing battery safety and performance (Liu et al., 2016).

Unclassical Hydrogen Bonds in Crystal Structures : Wang et al. (2011) synthesized and characterized compounds including 2-((E)-3-(2-nitrophenyl)-1-(4-methoxyphenyl)allylidene)malononitrile, focusing on the role of unclassical hydrogen bonds in their crystal structures, which can have implications in materials science and crystal engineering (Wang et al., 2011).

Optoelectronic Properties : Maidur et al. (2017) investigated the nonlinear optical properties of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, revealing its potential applications in photonics and optoelectronics (Maidur et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-2-(4-nitrophenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-9,14H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENVQYOKXAKQPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857062 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile | |

CAS RN |

1254177-50-8 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)